2-Methyl-6-(tributylstannyl)pyridine

Catalog No.
S730081
CAS No.
259807-95-9
M.F
C18H33NSn
M. Wt
382.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-6-(tributylstannyl)pyridine

CAS Number

259807-95-9

Product Name

2-Methyl-6-(tributylstannyl)pyridine

IUPAC Name

tributyl-(6-methylpyridin-2-yl)stannane

Molecular Formula

C18H33NSn

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;

InChI Key

USKQYZHWJZDNCM-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C

The exact mass of the compound 2-Methyl-6-(tributylstannyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-6-(tributylstannyl)pyridine (CAS 259807-95-9) is a highly reliable organometallic nucleophile primarily utilized in palladium-catalyzed Stille cross-coupling reactions. It serves as the premier reagent for installing the 6-methylpyridin-2-yl motif into complex molecular architectures, a structural feature ubiquitous in pharmaceutical development (such as mGlu5 receptor antagonists) and advanced materials (such as functionalized bipyridine ligands) [1]. Unlike highly volatile trimethylstannyl derivatives or unstable boronic acids, this tributylstannane offers an optimal balance of bench stability, processability, and predictable reactivity under neutral or mildly basic coupling conditions, making it a cornerstone reagent for both discovery chemistry and scalable manufacturing [2].

Generic substitution of this compound with its corresponding Suzuki-Miyaura counterpart, 2-methylpyridine-6-boronic acid, frequently fails in procurement and process development due to the notorious '2-pyridyl problem.' 2-Pyridylboronic acids undergo rapid, destructive protodeboronation under standard basic cross-coupling conditions, leading to catastrophic yield losses and irreproducible batches [1]. While specialized workarounds like MIDA boronates exist, they require complex slow-release conditions and specific copper co-catalysts that complicate downstream purification. Furthermore, substituting with the 2-methyl-6-(trimethylstannyl)pyridine analog introduces severe volatility and neurotoxicity risks, making the tributylstannyl derivative the strictly preferred choice for scalable, reliable, and safe manufacturing of 6-methyl-2-pyridyl-containing compounds [2].

Reaction Reliability: Stannane vs. Boronic Acid Protodeboronation

In the synthesis of 2-substituted pyridines, the choice of nucleophile dictates process viability. 2-Pyridylboronic acids are highly susceptible to protodeboronation, often yielding less than 10-20% of the desired cross-coupled product under standard basic conditions due to rapid decomposition of the C-B bond [1]. In stark contrast, 2-Methyl-6-(tributylstannyl)pyridine does not undergo protodestannylation under these conditions, consistently delivering >80% coupling yields in standard Pd-catalyzed Stille reactions without requiring specialized copper co-catalysts or slow-release protocols [2].

Evidence DimensionCross-coupling yield and reagent stability
Target Compound Data2-Methyl-6-(tributylstannyl)pyridine (>80% typical yield, stable to protodemetalation)
Comparator Or Baseline2-Methylpyridine-6-boronic acid (<20% typical yield due to rapid protodeboronation)
Quantified Difference>4-fold increase in reliable product yield
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, toluene/DMF, elevated temperature)

Eliminates batch failures caused by the inherent instability of 2-pyridylboronic acids, ensuring reproducible procurement and scale-up.

Occupational Safety and Handling: Tributyl vs. Trimethylstannanes

When selecting an organotin reagent, the alkyl substituents on the tin atom critically determine the compound's physical hazards. Trimethylstannyl derivatives are highly volatile and present severe inhalation toxicity risks, requiring extreme containment measures[1]. 2-Methyl-6-(tributylstannyl)pyridine utilizes the tributylstannyl group, which significantly increases the molecular weight and boiling point (typically >350°C at atmospheric pressure), resulting in a negligible vapor pressure at room temperature [2]. This drastically reduces the risk of toxic vapor exposure during routine laboratory handling and industrial manufacturing.

Evidence DimensionVapor pressure and handling safety
Target Compound Data2-Methyl-6-(tributylstannyl)pyridine (High boiling point, low volatility, manageable toxicity)
Comparator Or Baseline2-Methyl-6-(trimethylstannyl)pyridine (High volatility, severe inhalation neurotoxicity)
Quantified DifferenceOrders of magnitude reduction in vapor pressure at 25°C
ConditionsStandard ambient handling and process scale-up environments

Allows for safer material handling and drastically lowers the engineering control costs associated with highly volatile toxic reagents.

Synthetic Flexibility: Nucleophilic vs. Electrophilic Pyridines

In complex molecule synthesis, the core scaffold is often synthesized as an aryl halide or triflate. Attempting to couple such a scaffold with 2-bromo-6-methylpyridine requires difficult reductive cross-coupling conditions that often suffer from homocoupling side reactions[1]. 2-Methyl-6-(tributylstannyl)pyridine reverses this polarity, acting as a powerful nucleophile. This enables direct, orthogonal Stille coupling with complex electrophilic scaffolds, achieving high conversion rates in late-stage functionalization where the use of a pyridyl halide would be synthetically impossible or extremely low-yielding[2].

Evidence DimensionCoupling polarity and compatibility with electrophilic scaffolds
Target Compound Data2-Methyl-6-(tributylstannyl)pyridine (Acts as nucleophile, enables direct coupling to complex halides)
Comparator Or Baseline2-Bromo-6-methylpyridine (Acts as electrophile, competes with or fails against scaffold halides)
Quantified DifferenceEnables viable late-stage functionalization vs. complete reaction failure
ConditionsCoupling to pre-functionalized aryl halide or triflate pharmaceutical intermediates

Provides critical retrosynthetic flexibility, allowing buyers to procure a reliable nucleophile when their proprietary scaffold is an electrophile.

Synthesis of mGlu5 Receptor Antagonists

2-Methyl-6-(tributylstannyl)pyridine is highly suited for the synthesis of negative allosteric modulators of the mGlu5 receptor, such as MMPEP derivatives. The stannane allows for reliable late-stage Stille coupling to various aryl and heteroaryl halide cores without the protodeboronation risks associated with boronic acid alternatives [1].

Construction of Unsymmetrical 2,2'-Bipyridine Ligands

In the development of advanced transition metal catalysts and luminescent materials, this compound is utilized to synthesize unsymmetrical, methyl-substituted 2,2'-bipyridines. It effectively couples with 2-halopyridines, providing a high-yielding route to bidentate ligands where traditional Suzuki methods fail due to the instability of 2-pyridylboron reagents [2].

Late-Stage Functionalization of Complex APIs

For pharmaceutical intermediates bearing sensitive functional groups or existing halide/triflate moieties, this reagent provides an orthogonal nucleophilic coupling pathway. Its bench stability and predictable reactivity make it the procurement choice for installing the 6-methylpyridin-2-yl group during the final steps of API synthesis [3].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-15-2023

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